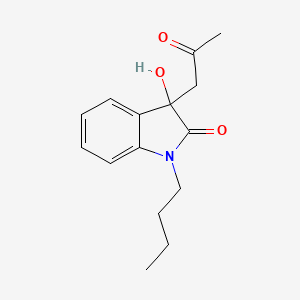

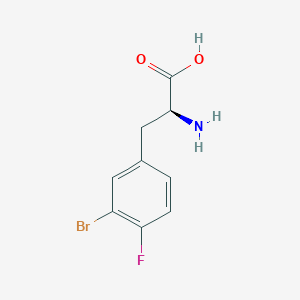

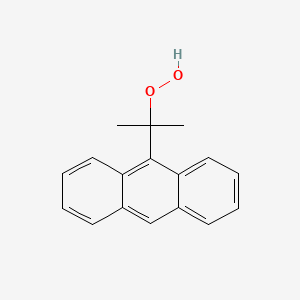

![molecular formula C18H13N7O3 B3292803 3-nitro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 881073-45-6](/img/structure/B3292803.png)

3-nitro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

Übersicht

Beschreibung

1H-Pyrazolo[3,4-d]pyrimidines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-d]pyrimidines have been described, which are included in more than 5500 references . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-d]pyrimidines often involves the use of a 1-substituted 3-methyl-1H-pyrazole or a 1-substituted 1H-pyrazole as a starting material .Molecular Structure Analysis

1H-Pyrazolo[3,4-d]pyrimidines are composed of a pyrazole and a pyrimidine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-d]pyrimidines and 2H-pyrazolo[3,4-d]pyrimidines .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-d]pyrimidines are diverse and depend on the specific substituents present on the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazolo[3,4-d]pyrimidines can vary greatly depending on their specific structure and substituents .Wissenschaftliche Forschungsanwendungen

CDK2 Inhibitors

Compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold, such as “3-nitro-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide”, have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Anticancer Activity

These compounds have shown significant cytotoxic activities against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) . They have also shown activity against non-small cell lung cancer (A549) .

Antiviral Activity

Pyrazolo[3,4-d]pyrimidines have been reported to encompass pharmacological potential as antiviral agents .

Antimicrobial Activity

These compounds have also shown potential as antimicrobial agents .

Parkinson’s Disease Treatment

Research has indicated potential applications of these compounds in the treatment of Parkinson’s disease .

EGFR Protein Kinase Inhibitors

A new series of compounds, including “3-nitro-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide”, have been found to inhibit EGFR protein kinase . This is significant as EGFR is often overexpressed in various types of cancers.

Synthesis of Relevant Chemicals

Pyrazole-containing compounds, including “3-nitro-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide”, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Photophysical Properties

Pyrazoles have diverse and valuable synthetical, biological, and photophysical properties . They have demonstrated different biological activities, exceptional photophysical properties, and high synthetical versatility that allow the obtention of industrially and pharmaceutically crucial chemicals .

Wirkmechanismus

Target of Action

The primary target of 3-nitro-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This results in the disruption of the cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, specifically blocking the transition from the G1 phase to the S phase . This leads to cell cycle arrest and can induce apoptosis in tumor cells . The downstream effects of this inhibition can vary depending on the specific cellular context, but generally result in decreased proliferation of cancer cells .

Result of Action

The compound has shown significant inhibitory activity against CDK2, leading to cell cycle arrest and potential induction of apoptosis . It has demonstrated cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . This suggests that the compound could have potent anti-cancer effects.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-nitro-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N7O3/c26-18(12-5-4-8-14(9-12)25(27)28)23-22-16-15-10-21-24(17(15)20-11-19-16)13-6-2-1-3-7-13/h1-11H,(H,23,26)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCOYOLKWAEZGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

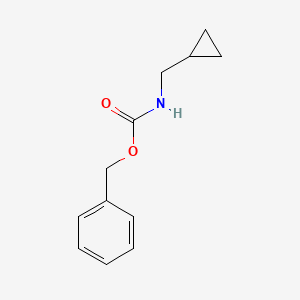

![4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine](/img/structure/B3292731.png)

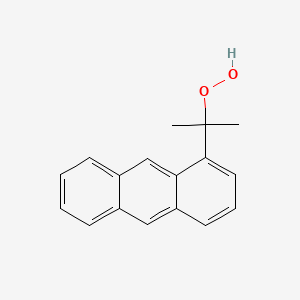

![Furo[3,2-B]pyridin-2-OL](/img/structure/B3292733.png)

![[(1S)-1-amino-3-methylbutyl]phosphonic acid](/img/structure/B3292782.png)

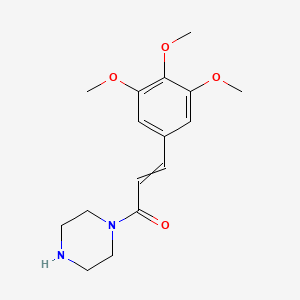

![1-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B3292799.png)